molecular formula C15H13NO4 B5754543 2-anilino-2-oxoethyl 4-hydroxybenzoate

2-anilino-2-oxoethyl 4-hydroxybenzoate

Cat. No.: B5754543
M. Wt: 271.27 g/mol
InChI Key: TXDKOTCCQNAJEB-UHFFFAOYSA-N
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Description

2-Anilino-2-oxoethyl 4-hydroxybenzoate is a synthetic hydroxy-substituted aromatic ester amide intended for research use only. It is not for diagnostic or therapeutic applications. Compounds with this structural motif, featuring a hydroxybenzoate moiety linked to an anilino core, are of significant interest in medicinal chemistry research, particularly as potential inhibitors of tyrosinase . Tyrosinase is a copper-containing enzyme that is the key regulator of melanin production (melanogenesis) in the skin . The abnormal overproduction of melanin can lead to hyperpigmentation disorders, and inhibiting tyrosinase is a primary strategy for developing depigmenting agents . Researchers are exploring such hydroxylated derivatives as potential candidates for the development of safe and effective cosmetic and pharmaceutical agents, moving beyond older inhibitors like kojic acid and hydroquinone which can be associated with side effects . The specific research value of this compound lies in its potential mechanism of action, which may involve competitive or non-competitive binding to the active site of the tyrosinase enzyme, thereby blocking the conversion of L-tyrosine to melanin . Its applications are strictly confined to non-clinical laboratory investigations, including but not limited to: enzyme inhibition assays, melanogenesis studies in cell cultures (e.g., A375 human melanoma or B16F10 murine melanoma cells), and computational molecular docking studies to predict binding affinity with target proteins . Further investigations are required to fully elucidate its potency, inhibitory kinetics (IC50, Ki), and binding mode.

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-13-8-6-11(7-9-13)15(19)20-10-14(18)16-12-4-2-1-3-5-12/h1-9,17H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKOTCCQNAJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities References
2-Anilino-2-oxoethyl 4-hydroxybenzoate C15H13NO4 R1 = H (aniline), R2 = OH (benzoate) 271.27 Enhanced lipophilicity; potential antimicrobial activity
[2-(3-Methoxyanilino)-2-oxoethyl] 4-ethoxybenzoate C18H18N2O5 R1 = 3-OCH3, R2 = OCH2CH3 342.35 Increased solubility due to ethoxy group; unknown bioactivity
[2-(4-Bromoanilino)-2-oxoethyl] 3-bromobenzoate C15H10Br2N2O3 R1 = 4-Br, R2 = 3-Br 426.06 Higher molecular weight; potential halogen-dependent stability
[2-(4-Methoxyanilino)-2-oxoethyl] 2-cyclohexanecarbonylaminoacetate C23H25N3O5 R1 = 4-OCH3, R2 = cyclohexanecarbonyl 435.47 Enhanced lipophilicity; possible prodrug design
4-Hydroxybenzoate (parent compound) C7H6O3 R1 = H, R2 = OH 138.12 Preservative; no growth inhibition in R. opacus PD630

Physicochemical Properties

  • Stability : Halogenated analogs (e.g., bromo-substituted derivatives in ) may exhibit greater stability due to electron-withdrawing effects, whereas methoxy or ethoxy groups (e.g., ) could improve solubility via polar interactions.

Q & A

Q. What are the established synthetic routes for 2-anilino-2-oxoethyl 4-hydroxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, was synthesized by reacting 4-hydroxybenzoic acid with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) using potassium carbonate as a base, yielding 92.8% after recrystallization . Key optimization factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Room temperature minimizes side reactions.
  • Purification : Recrystallization from ethanol improves purity.
    Table 1 : Reaction Optimization Parameters
ParameterOptimal ConditionYield
SolventDMF92.8%
BaseK₂CO₃92.8%
Time2 hours92.8%

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structural refinement, the SHELX suite (e.g., SHELXL) is widely used to resolve hydrogen bonding networks and intermolecular interactions . Steps include:

Data collection : High-resolution diffraction data at low temperatures (e.g., 120 K) to reduce thermal motion .

Refinement : SHELXL refines atomic positions, with free refinement for hydrogen atoms attached to oxygen .

Validation : Check for R-factor convergence (e.g., R₁ < 0.05).

Q. What analytical methods are suitable for identifying this compound in mixtures?

Methodological Answer:

  • TLC : For preliminary identification, use silica gel plates with UV detection. Ethyl acetate/hexane mixtures (e.g., 3:7) separate polar groups like anilino and benzoate .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients provide high-resolution separation. Mass spectrometry confirms molecular ions (e.g., [M+H]⁺).
  • FT-IR : Compare experimental spectra (e.g., O–H stretch at 3200 cm⁻¹) with computed DFT spectra (R² = 0.995 correlation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from polymorphism or solvent effects. Strategies include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C), SCXRD, and IR data. For example, SCXRD can confirm hydrogen bonding patterns conflicting with NMR solvent shifts .
  • Computational modeling : Use Density Functional Theory (DFT) to simulate spectra under varying conditions (e.g., solvent dielectric constant) .
  • Dynamic NMR : Study temperature-dependent conformational changes affecting signal splitting.

Q. What computational approaches elucidate the electronic properties of this compound?

Methodological Answer:

  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (ΔE) using Gaussian 09W with 6-311G(d,p) basis sets. A lower ΔE (e.g., 4.5 eV) indicates higher reactivity .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds) from SCXRD data .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability using GROMACS with explicit solvent models.

Q. How does this compound interact with enzymes like 4-hydroxybenzoate hydroxylase?

Methodological Answer:

  • Enzymatic Assays : Monitor NADH consumption (stoichiometric with substrate conversion) using UV-Vis spectroscopy .
  • Docking Studies : Use AutoDock Vina to predict binding modes. The anilino group may occupy hydrophobic pockets, while the benzoate interacts with catalytic residues.
  • Kinetic Analysis : Determine Michaelis-Menten parameters (Km, Vmax) for substrate analogs. Substituents on the aromatic ring (e.g., Cl, F) alter enzyme affinity .

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